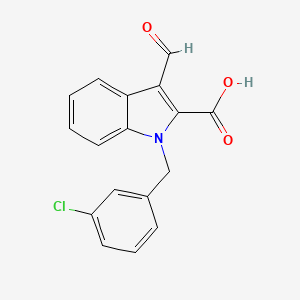

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-formylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c18-12-5-3-4-11(8-12)9-19-15-7-2-1-6-13(15)14(10-20)16(19)17(21)22/h1-8,10H,9H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRBVQJKRJDMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Bromoindole-2-carboxylic acid or 5-nitroindole-2-carboxylic acid derivatives are commonly used as starting materials to facilitate modifications at the C3 position via electrophilic substitution or palladium-catalyzed coupling reactions.

- Esterification of the carboxyl group to methyl or ethyl esters is often performed to protect the acid functionality during subsequent reactions.

Preparation of the 3-Formyl Group

The formyl group at the C3 position is introduced primarily via the Vilsmeier–Haack reaction , which involves treatment of the indole ester with a Vilsmeier reagent (formed from DMF and POCl3). This reaction proceeds with high regioselectivity and yields (up to 95%) due to the electron-withdrawing effect of the C2 carboxyl group enhancing electrophilic substitution at C3.

Following formylation, the aldehyde intermediate can be further manipulated or directly used for condensation reactions.

Synthetic Route Summary

A representative synthetic route based on literature is as follows:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification | Conc. H2SO4, alcohol solvent | Indole-2-carboxylic acid ester | High |

| 2 | Vilsmeier–Haack formylation | POCl3, DMF, reflux | 3-Formyl-indole-2-carboxylic acid ester | ~95 |

| 3 | N1-Alkylation | 3-Chlorobenzyl bromide, base (e.g., K2CO3) | 1-(3-Chlorobenzyl)-3-formyl-indole-2-carboxylic acid ester | Moderate to high |

| 4 | Hydrolysis | Aqueous base (NaOH or KOH), reflux | 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid | High |

Detailed Reaction Conditions and Notes

- Esterification : The carboxylic acid is converted to its methyl or ethyl ester using concentrated sulfuric acid as a catalyst in an alcohol solvent (methanol or ethanol). This protects the acid group during electrophilic substitution.

- Formylation : The Vilsmeier–Haack reaction is performed by adding POCl3 dropwise to DMF at low temperature to generate the electrophilic reagent, followed by addition of the esterified indole. The reaction is typically carried out at 70–90°C for several hours.

- N1-Alkylation : The 3-chlorobenzyl bromide is reacted with the indole derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction is conducted at room temperature or slightly elevated temperatures to avoid side reactions.

- Hydrolysis : The ester is hydrolyzed under basic conditions (NaOH or KOH in aqueous ethanol or water) to regenerate the free carboxylic acid. The reaction is refluxed until completion, then acidified to precipitate the target acid.

Alternative Synthetic Approaches

- Buchwald–Hartwig Coupling : For introducing various substituents at the indole nitrogen or C3 position, palladium-catalyzed amination or arylation reactions can be employed. This method allows for a broader scope of substituents and can be used to prepare analogs.

- Reduction and Condensation : In some routes, the formyl group is first reduced to hydroxymethyl, then condensed with benzyl alcohol derivatives under alkaline conditions to form ether or ester linkages, followed by hydrolysis to yield the acid.

Research Findings and Yields

- The Vilsmeier–Haack formylation step consistently shows high yields (~95%), indicating efficient and selective formylation at C3.

- N1-alkylation with 3-chlorobenzyl bromide under basic conditions provides moderate to high yields, depending on reaction time and solvent choice.

- Hydrolysis of esters to acids proceeds with high yields and purity, facilitating isolation of the final product.

- The overall synthetic route is efficient, with mild reaction conditions and manageable purification steps, suitable for scale-up.

Summary Table of Key Reaction Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | Conc. H2SO4, MeOH or EtOH | >90 | Protects carboxyl group |

| 2 | Vilsmeier–Haack | POCl3, DMF, 70–90°C | ~95 | Selective C3 formylation |

| 3 | N1-Alkylation | 3-Chlorobenzyl bromide, K2CO3, DMF | 70–85 | Mild conditions, regioselective |

| 4 | Hydrolysis | NaOH or KOH, reflux | >90 | Regenerates free acid |

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

Oxidation: 1-(3-Chlorobenzyl)-3-carboxy-1H-indole-2-carboxylic acid

Reduction: 1-(3-Chlorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylic acid

Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid has shown promise as a lead compound in drug development, particularly for:

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it significantly inhibited the growth of human breast cancer cells (MCF-7), with IC50 values ranging from 10 to 30 μM depending on the cancer type. The mechanism involves modulation of apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Properties : Research indicates that derivatives of indole, including this compound, exhibit antimicrobial activity against various bacterial strains. It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Biological Studies

This compound serves as a valuable tool in biological research for studying indole-based processes and enzyme-substrate interactions. Its interactions with molecular targets can influence cellular pathways, making it relevant for:

- Enzyme Inhibitors : The compound has been evaluated for its ability to inhibit HIV-1 integrase, with binding conformation analysis indicating effective chelation of Mg²⁺ ions within the active site . Structural optimizations have led to derivatives with improved inhibitory effects.

Material Science

Due to its unique structural properties, 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid can be utilized in the development of new materials:

- Polymers and Dyes : The compound's distinct chemical characteristics make it suitable for synthesizing polymers and dyes, expanding its applicability beyond pharmaceuticals.

Comparative Studies

To understand the biological significance of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorobenzyl)-1H-indole-2-carboxylic acid | Lacks formyl group | Reduced reactivity and biological activity |

| 1-(3-Chlorobenzyl)-3-methyl-1H-indole-2-carboxylic acid | Contains methyl instead of formyl | Altered chemical properties affecting activity |

| 1-(3-Chlorobenzyl)-3-nitro-1H-indole-2-carboxylic acid | Nitro group enhances electron-withdrawing properties | Increased reactivity and potential toxicity |

Study on Anticancer Activity

A study focused on the anticancer effects of various indole derivatives found that 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid significantly inhibited the growth of MCF-7 cells. The treatment resulted in a dose-dependent reduction in cell viability, underscoring its potential as an anticancer agent.

Study on Antimicrobial Efficacy

Another research effort assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics, highlighting its potential for development in antimicrobial therapy .

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

(a) 1-(2,5-Dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid

- Structure : Replaces the 3-chlorobenzyl group with a 2,5-dimethylbenzyl substituent.

- Molecular Weight : 307.35 g/mol (vs. 313.74 g/mol for the target compound) .

- Impact : The absence of chlorine and addition of methyl groups increases lipophilicity but reduces electronic effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃).

(b) 1-(3,4-Dichlorobenzyl)-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

- Structure : Features a 3,4-dichlorobenzyl group and an ethoxycarbonyl group at position 2 (vs. formyl in the target compound) .

- Synthetic Pathway : Synthesized via oxidation of a formyl precursor, indicating the target compound’s formyl group could serve as a reactive site for similar transformations.

(c) 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid

- Structure : Chlorine at the 4-position of the benzyl group and a carboxylic acid at position 3 (vs. position 2 in the target compound) .

- Solubility: Slightly soluble in DMSO, methanol, and chloroform. Positional isomerism (carboxylic acid at C3 vs. C2) may alter hydrogen-bonding interactions and solubility profiles.

Functional Group Modifications on the Indole Core

(a) 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

- Structure : Substitutes the 3-chlorobenzyl group with benzyl and adds a methyl group at position 2 .

- Molecular Weight : 265.31 g/mol (lower due to lack of Cl and formyl group).

- Electronic Effects : Methyl at C2 may sterically hinder interactions compared to the formyl group’s planar geometry.

(b) 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

- Structure : Chlorine at position 7 and methyl at position 3 (vs. formyl at C3 in the target compound) .

- Reactivity : The absence of a formyl group limits its utility in condensation reactions (e.g., Schiff base formation).

(c) 5-Chloro-1H-indole-3-carboxylic acid

Heterocyclic Analog: Pyridinecarboxylic Acid Derivative

1-(3-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Key Physicochemical Properties

Structure-Activity Relationship (SAR) Insights

- Chlorine Position : The 3-chlorobenzyl group in the target compound may enhance electronic effects compared to 4-chloro isomers, influencing receptor binding .

- Formyl vs. Carboxylic Acid : The formyl group’s electrophilicity could enhance reactivity in drug conjugate synthesis compared to pre-formed carboxylic acids.

- Heterocyclic Core : Indole derivatives generally exhibit better penetration into biological membranes than pyridine analogs due to increased lipophilicity .

Biological Activity

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological mechanisms, comparative studies with similar compounds, and relevant case studies highlighting its efficacy.

Chemical Structure and Properties

The compound features an indole core substituted at the 1-position with a 3-chlorobenzyl group and at the 3-position with a formyl group, alongside a carboxylic acid functional group. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanisms include:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity.

- Hydrophobic Interactions : The chlorobenzyl group enhances hydrophobic interactions, potentially increasing binding affinity.

- π-π Stacking : The indole ring may engage in π-π stacking with aromatic residues in target proteins, further stabilizing interactions.

Antimicrobial Properties

Research indicates that derivatives of indole, including 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria .

Anticancer Activity

The compound has also been evaluated for anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Notably, it was found to inhibit cell proliferation significantly, with IC50 values ranging from 10 to 30 μM depending on the cancer type .

Comparative Studies

To understand the biological significance of 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorobenzyl)-1H-indole-2-carboxylic acid | Lacks formyl group | Reduced reactivity and biological activity |

| 1-(3-Chlorobenzyl)-3-methyl-1H-indole-2-carboxylic acid | Contains methyl instead of formyl | Altered chemical properties affecting activity |

| 1-(3-Chlorobenzyl)-3-nitro-1H-indole-2-carboxylic acid | Nitro group enhances electron-withdrawing properties | Increased reactivity and potential toxicity |

Study on Anticancer Activity

In a study examining the anticancer effects of various indole derivatives, 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid was shown to significantly inhibit the growth of human breast cancer cells (MCF-7). The study indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Study on Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to those of standard antibiotics. This positions it as a promising candidate for further development in antimicrobial therapy .

Q & A

Q. What are the established synthetic routes for 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid?

The compound is synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid as a key intermediate. A common method involves refluxing with 2-aminothiazol-4(5H)-one derivatives in acetic acid and sodium acetate for 3–5 hours, followed by purification via recrystallization from DMF/acetic acid mixtures . Alternative routes include reactions with thiourea derivatives under similar conditions to form thiazole-fused indole analogs .

Q. How is the purity and structural integrity of the compound validated after synthesis?

Purity is assessed using HPLC-MS with UV detection (230 nm) and confirmed via mass spectrometry. Structural characterization employs -NMR and -NMR to verify substituent positions, particularly the chlorobenzyl and formyl groups. For example, the indole proton signals typically appear at δ 7.2–8.5 ppm, while the formyl group resonates near δ 10.1 ppm .

Q. What solvents and reaction conditions are optimal for its synthesis?

Acetic acid is the preferred solvent due to its dual role as a catalyst and proton donor. Sodium acetate is added to maintain a mildly acidic pH (4.5–5.5), which accelerates the condensation reaction. Reflux temperatures (110–120°C) are critical for achieving yields above 70% .

Q. What are its common reactivity patterns in medicinal chemistry applications?

The formyl group at the 3-position undergoes nucleophilic additions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones. The indole nitrogen can participate in alkylation reactions, while the carboxylic acid group enables esterification or amide coupling for prodrug development .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from variations in assay conditions (pH, temperature) or impurities in synthesized batches. Structure-activity relationship (SAR) studies should systematically modify substituents (e.g., replacing the chlorobenzyl group with fluorobenzyl analogs) and correlate changes with activity profiles. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) is recommended .

Q. What computational strategies are effective for predicting its interaction with biological targets?

Molecular docking with AutoDock Vina or Schrödinger Suite can model binding to enzymes like BuChE (butyrylcholinesterase). Use high-resolution crystal structures (PDB: 2F3) for docking grids. Molecular dynamics simulations (50–100 ns) assess stability of ligand-target complexes, with RMSD < 2.0 Å indicating robust binding .

Q. How can synthetic yields be improved without compromising purity?

Optimize solvent systems (e.g., replace acetic acid with propionic acid for higher boiling points) and employ microwave-assisted synthesis to reduce reaction times. Catalyst screening (e.g., p-toluenesulfonic acid vs. Amberlyst-15) can enhance regioselectivity. Post-synthesis purification via preparative HPLC with C18 columns achieves >95% purity .

Q. What analytical methods resolve structural ambiguities in derivatives?

X-ray crystallography is definitive for confirming substituent orientation (e.g., chlorobenzyl group at N1 vs. C3). For non-crystalline samples, 2D NMR (COSY, NOESY) identifies through-space correlations between the formyl group and adjacent protons. IR spectroscopy verifies carboxylic acid O-H stretches (2500–3300 cm) .

Q. How are degradation pathways studied to ensure compound stability?

Forced degradation under acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions identifies labile groups. LC-MS monitors breakdown products, such as decarboxylated indoles or hydrolyzed formyl groups. Accelerated stability studies (40°C/75% RH for 6 months) guide storage recommendations .

Q. What strategies address poor solubility in biological assays?

Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. Prodrug approaches (e.g., methyl ester derivatives) improve membrane permeability, with enzymatic hydrolysis regenerating the active carboxylic acid form in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.